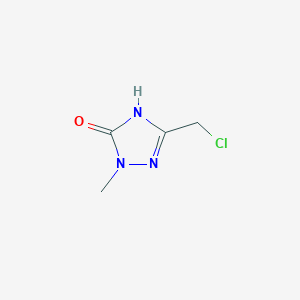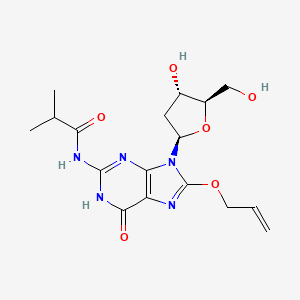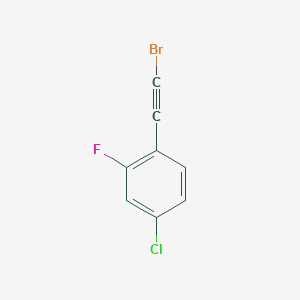
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene
Descripción general
Descripción
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene is a chemical compound with the molecular weight of 199.02 . It is stored at ambient temperature and is available in liquid form .
Synthesis Analysis
The synthesis of similar compounds, such as 2-bromoethynyl aryl sulfones, has been developed and their reactivity in [4+2] cycloaddition reactions has been described . Another study discusses the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution, which yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .Molecular Structure Analysis
The molecular structure of 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene can be analyzed using methods such as ab initio HF and Density Functional Theory (B3LYP) calculations . These methods can provide insights into the optimized geometries of the molecule and compare them with the experimental values of similar compounds .Chemical Reactions Analysis
The reactivity of similar compounds, such as 2-bromoethynyl aryl sulfones, in [4+2] cycloaddition reactions has been described . Additionally, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene can yield 2-(bromoethynyl)naphthalene .Physical And Chemical Properties Analysis
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene is a liquid at ambient temperature . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis Techniques : The synthesis of similar halogenated aromatic compounds like 1,2-bis(bromomethyl)-4-fluorobenzene has been explored through diazotization and bromination processes. These methods are crucial for producing halogenated compounds used in various chemical reactions and industrial applications (Guo, 2009).
Carbonylative Transformations : Research on 1-bromo-2-fluorobenzenes, which share structural similarities with the compound , shows their effectiveness in carbonylative transformations. This process is significant in the synthesis of heterocyclic compounds, which have applications in pharmaceutical and material sciences (Jianbin Chen et al., 2014).
Photophysical and Electrochemical Studies
Photophysical Properties : Studies on compounds like 1,4-diethynyl-2-fluorobenzene, closely related to the compound , reveal insights into the effects of aggregation and planarization on their photophysical properties. This information is vital for developing materials with specific optical properties (M. Levitus et al., 2001).
Electrochemical Fluorination : Research involving the electrochemical fluorination of halobenzenes, including those structurally similar to 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene, contributes to our understanding of fluorination mechanisms. This knowledge is crucial for developing new fluorination techniques in organic synthesis (Hirohide Horio et al., 1996).
Spectroscopic Analysis
- Spectroscopic Investigations : The study of the infrared and Raman spectra of similar compounds like 1-(chloromethyl)-4-fluorobenzene helps in understanding the molecular structure and behavior of halogenated benzene derivatives. Such studies are vital in the fields of analytical and physical chemistry (W. Seth-Paul & H. Shino, 1975).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromoethynyl)-4-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMAEITVYQXLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250277 | |
| Record name | Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene | |
CAS RN |
2187435-46-5 | |
| Record name | Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187435-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)

![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
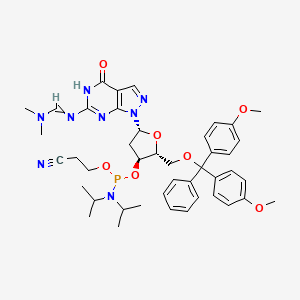
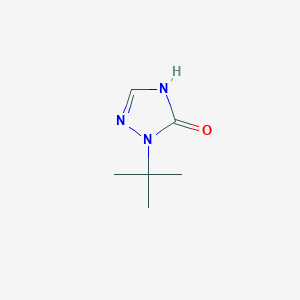

![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)
